tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate
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Overview
Description
tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic lactone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the lactone ring, leading to the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can enhance the stability and reactivity of the resulting compounds .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This compound exhibits higher stability and reactivity, making it a valuable building block in synthetic chemistry.
Biological Activity
Introduction
tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate (CAS Number: 276872-90-3) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which may confer specific biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Properties
The molecular formula of this compound is C11H19NO3, with a molecular weight of approximately 213.27 g/mol. The compound is characterized by a spirocyclic framework that may enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉NO₃ |
Molecular Weight | 213.27 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 297.6 °C |
Melting Point | Not Available |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the spirocyclic core through cyclization reactions and subsequent functional group modifications. This includes the introduction of the tert-butyl ester via esterification and other functional groups through nucleophilic substitutions.
Biological Activity
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets such as enzymes and receptors. The spirocyclic structure may enhance binding affinity and selectivity, leading to modulation of various biological pathways.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit potential pharmacological activities:
- Opioid Receptor Modulation : Compounds related to spirocyclic structures have been investigated for their dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, suggesting potential applications in pain management .
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antimicrobial properties, indicating a possible role in treating infections .
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds can provide neuroprotective effects by modulating neurotransmitter systems .
Case Study 1: Pain Management
A study focused on a series of spirocyclic compounds demonstrated their efficacy as dual ligands for opioid receptors, showing promising results in reducing pain in animal models. The structural characteristics similar to this compound were pivotal in enhancing binding affinity to these receptors.
Case Study 2: Antimicrobial Testing
In vitro tests on derivatives of this class showed significant antimicrobial activity against various bacterial strains, suggesting that modifications on the spirocyclic structure can lead to enhanced efficacy against pathogens.
Safety Profile
While exploring the biological activity, safety considerations are paramount. The compound has been classified with potential hazards including serious eye damage and skin irritation . Proper handling and safety measures should be adhered to during research and application.
This compound presents a compelling case for further investigation into its biological activities. Its unique structural properties may facilitate interactions with critical biological targets, opening avenues for therapeutic applications in pain management and antimicrobial treatments. Ongoing research will be essential to fully elucidate its mechanisms and potential benefits in clinical settings.
References
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXGVMMKJKHHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634626 |
Source
|
Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-90-3 |
Source
|
Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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